3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine
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Overview
Description
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine is a chemical compound with a complex structure that includes a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with appropriate alkylating agents under controlled conditions. For instance, the reaction might involve the use of sodium hydride in dry tetrahydrofuran, followed by the addition of acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound interacts with microtubules, leading to the suppression of tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activities.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also contain the benzodioxole structure and have various biological applications.
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
33543-11-2 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-6-2-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,2-3,6,8H2,1H3 |
InChI Key |
ZPXKZQIHSNWFNW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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